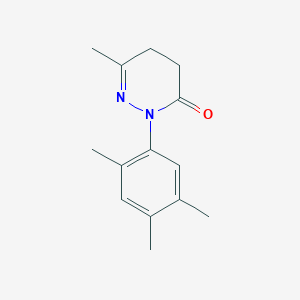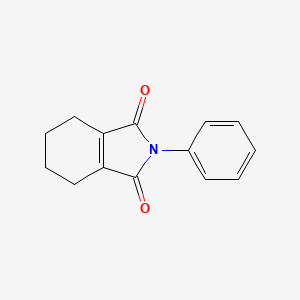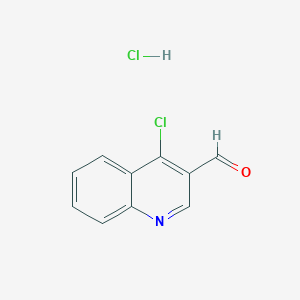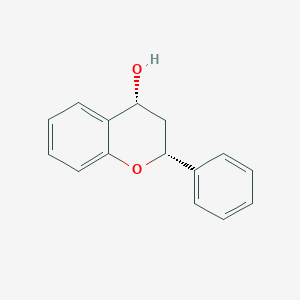
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is an organic compound that features a silyl ether group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid to an alcohol.
Substitution: Tetrabutylammonium fluoride (TBAF) for deprotecting the silyl ether group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is used in a variety of scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid involves its reactivity due to the presence of the silyl ether and carboxylic acid groups. The silyl ether group can be selectively deprotected under mild conditions, allowing for further functionalization. The carboxylic acid group can participate in various reactions, including esterification and amidation, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid
- (S)-3-((tert-Butyldimethylsilyl)oxy)butanoic acid
Uniqueness
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is unique due to its specific stereochemistry and the presence of both a silyl ether and a carboxylic acid group. This combination of functional groups allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C11H22O3Si |
|---|---|
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxypent-4-enoic acid |
InChI |
InChI=1S/C11H22O3Si/c1-7-9(8-10(12)13)14-15(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3,(H,12,13)/t9-/m1/s1 |
InChI-Schlüssel |
KWPDEVJZJHRUAE-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)O)C=C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


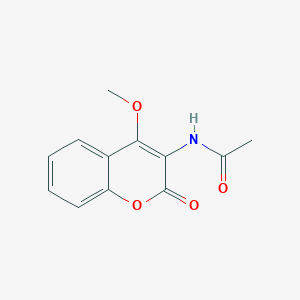
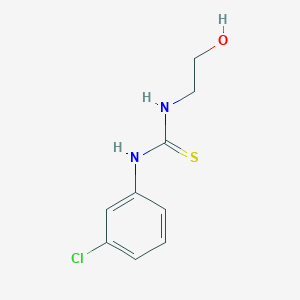

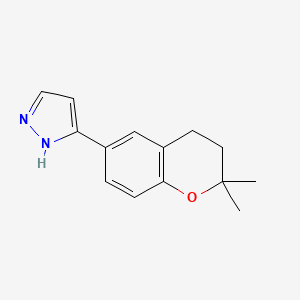
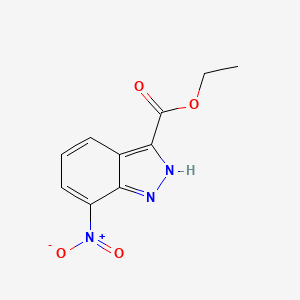
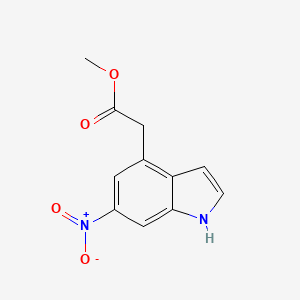


![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
